4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one
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Description
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as CPP-115 and has been studied extensively for its effects on the central nervous system.
Scientific Research Applications
- Pyrazolines, including B4, exhibit antibacterial properties. Reports suggest that B4 may inhibit bacterial growth, making it a potential candidate for combating infections .
- B4 has been investigated for its antifungal effects. Understanding its mechanism of action against fungal pathogens could contribute to novel antifungal drug development .
- Researchers have explored B4’s efficacy against parasites. Investigating its impact on parasitic organisms may lead to therapeutic breakthroughs in parasitology .
- B4 shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be valuable in treating inflammatory conditions .
- In a novel study, B4 was evaluated for neurotoxic potential. Researchers examined its impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish). Understanding its effects on neural function is crucial for assessing safety .
- Oxidative stress contributes to various diseases. B4’s antioxidant properties may counteract free radicals and reactive oxygen species (ROS), potentially protecting cells from damage .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Anti-Inflammatory Effects
Neurotoxicity Assessment
Oxidative Stress and Antioxidant Activity
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfanylpropanoyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-14(19)16-7-8-17(10)13(18)6-9-20-12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGFMIYVAIJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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